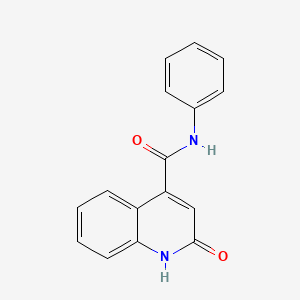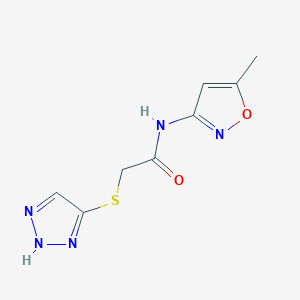
2-hydroxy-N-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE typically involves the reaction of quinoline derivatives with aniline under specific conditions. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Quinoline-3-carboxamides: Studied for their anti-inflammatory and anticancer activities.
Fluoroquinolones: Widely used as antibiotics due to their broad-spectrum activity.
Uniqueness
2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core with a phenyl group, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-13(12-8-4-5-9-14(12)18-15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19) |
InChI Key |
FUANIRTWAKKGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
![Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11048518.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)

![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)

![2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
